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Compound of Interest

Compound Name: Hdac6-IN-15

Cat. No.: B15139145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology

and neurodegenerative diseases due to its primary cytoplasmic localization and its role in

regulating key cellular processes such as protein trafficking, cell migration, and protein

degradation. This guide provides an objective comparison of the in vitro and in vivo effects of

Hdac6-IN-15 against other well-characterized selective HDAC6 inhibitors: Ricolinostat (ACY-

1215), Tubastatin A, and Nexturastat A. The information presented is supported by

experimental data from peer-reviewed publications to aid researchers in selecting the most

suitable compound for their studies.

In Vitro Efficacy and Selectivity
The in vitro activity of HDAC6 inhibitors is primarily assessed by their enzymatic inhibitory

potency (IC50) against HDAC6 and their selectivity over other HDAC isoforms. The cellular

effects, such as inhibition of proliferation and induction of apoptosis, are critical indicators of

their potential therapeutic efficacy.
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Inhibitor
HDAC6
IC50 (nM)

Selectivity
Profile

Cell Line
Anti-
proliferative
IC50 (µM)

Apoptosis
Induction

Hdac6-IN-15 38.2
Selective for

HDAC6.

22RV1

(Prostate

Cancer)

8.90

Induces

cleavage of

PARP and

caspase-3.

MM1.S

(Multiple

Myeloma)

11.90

MV4-11

(Leukemia)
7.83

JEKO-1

(Mantle Cell

Lymphoma)

4.80

4T1 (Breast

Cancer)
16.51

Ricolinostat

(ACY-1215)
5

>10-fold

selective over

HDAC1/2/3.

Minimal

activity

against other

HDACs.

Multiple

Myeloma

(MM) cell

lines

Varies (e.g.,

~2-8 µM in

some MM

lines)

Induces

apoptosis via

activation of

caspase-3,

-8, and -9.

Tubastatin A 15

>1000-fold

selective over

most other

HDACs

except

HDAC8 (~57-

fold).

Various

cancer cell

lines

Varies (e.g.,

15 µM in

MCF-7)

Promotes

apoptosis.

Nexturastat A 5 >190-fold

selective over

B16

(Melanoma)

14.3 Induces

apoptosis in
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other HDACs. multiple

myeloma

cells.

Multiple

Myeloma

(MM) cell

lines

Dose-

dependent

suppression

of viability.

Summary of In Vitro Findings:

Hdac6-IN-15 demonstrates potent enzymatic inhibition of HDAC6 and exhibits anti-proliferative

activity across a range of cancer cell lines, effectively inducing apoptosis.[1] Ricolinostat (ACY-

1215) and Nexturastat A show slightly higher potency in enzymatic assays.[2][3][4] Tubastatin A

is also a potent and highly selective inhibitor.[5] The anti-proliferative effects of all compounds

are in the micromolar range, indicating that direct enzymatic inhibition does not always linearly

translate to cellular potency, likely due to factors such as cell permeability and off-target effects.

In Vivo Efficacy
The anti-tumor activity of these HDAC6 inhibitors has been evaluated in various xenograft

models. These studies are crucial for assessing the therapeutic potential of these compounds

in a physiological context.
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Inhibitor
Animal
Model

Cell Line
Dosing
Regimen

Tumor
Growth
Inhibition
(TGI)

Reference

Hdac6-IN-15

Data not

available in

the searched

literature.

Ricolinostat

(ACY-1215)
SCID mice

MM.1S

(Multiple

Myeloma)

50 mg/kg,

i.p., 5

days/week for

3 weeks

Significant

delay in

tumor growth.

SCID mice

RPMI-8226

(Multiple

Myeloma)

30 mg/kg,

i.p., 5

days/week (in

combination

with

ixazomib)

Combination

benefit

observed.

Tubastatin A

Syngeneic rat

orthotopic

model

Cholangiocar

cinoma
10 mg/kg

6-fold lower

mean tumor

weights

compared to

control.

Nexturastat A
SCID beige

mice

RPMI-8226

(Multiple

Myeloma)

i.p.

administratio

n every two

days for 20

days

Significant

reduction in

tumor weight

and size.

Summary of In Vivo Findings:

Ricolinostat, Tubastatin A, and Nexturastat A have all demonstrated in vivo anti-tumor efficacy

in various cancer models. Ricolinostat, in particular, has been extensively studied in multiple

myeloma xenografts, showing significant tumor growth delay. Nexturastat A also effectively
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inhibits tumor growth in a multiple myeloma model. Tubastatin A has shown efficacy in a

cholangiocarcinoma model. Unfortunately, in vivo efficacy data for Hdac6-IN-15 was not

available in the reviewed literature, which is a critical gap in its direct comparison with these

other inhibitors.

Pharmacokinetic Profiles
Pharmacokinetics (PK) data is essential for understanding the absorption, distribution,

metabolism, and excretion of a drug, which collectively determine its exposure and dosing

regimen in vivo.
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Inhibitor Animal Model Route
Key PK
Parameters

Reference

Hdac6-IN-15 Human In vitro

Optimal stability

in human

plasma.

Ricolinostat

(ACY-1215)
Mouse i.v. (5 mg/kg) T½: ~1.5 h

p.o. (10 mg/kg)

Tmax: ~0.5 h,

Cmax: ~1300

ng/mL,

Bioavailability:

54.4%

p.o. (30 mg/kg)

Tmax: ~1 h,

Cmax: ~3000

ng/mL,

Bioavailability:

48.4%

Tubastatin A Mouse i.v. (3 mg/kg)

T½: <1 h, High

plasma

clearance.

p.o.

Low oral

bioavailability

(~6%).

Nexturastat A

Data not

available in the

searched

literature.

Summary of Pharmacokinetic Findings:

Hdac6-IN-15 has shown good stability in human plasma in vitro. Ricolinostat (ACY-1215)

demonstrates good oral bioavailability in mice, a desirable property for clinical development. In

contrast, Tubastatin A has poor oral bioavailability and a short half-life in mice, making it more
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suitable as a research tool for in vitro and proof-of-concept in vivo studies with parenteral

administration. Pharmacokinetic data for Nexturastat A was not found in the searched literature.

The lack of in vivo PK data for Hdac6-IN-15 is a significant limitation for its preclinical

development.

Signaling Pathways and Mechanisms of Action
HDAC6 inhibitors exert their effects through the modulation of various signaling pathways,

primarily stemming from the hyperacetylation of its non-histone substrates.

Regulation of Tubulin Acetylation and Microtubule
Dynamics
A primary mechanism of action for all selective HDAC6 inhibitors is the increase in α-tubulin

acetylation. This post-translational modification is associated with enhanced microtubule

stability and can affect cellular processes like cell migration and division.
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inhibition
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Microtubule Stability

promotes
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Caption: Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, promoting microtubule

stability.

Impact on Pro-Survival Signaling Pathways
HDAC6 inhibitors have been shown to modulate key cancer-related signaling pathways,

including the PI3K/Akt and MAPK/ERK pathways. By interfering with these pathways, they can

suppress cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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